

MRT67307 Dihydrochloride: A Technical Guide to its Target Kinases

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Compound of Interest		
Compound Name:	MRT67307 dihydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT67307 dihydrochloride is a potent and cell-permeable small molecule inhibitor that has garnered significant interest in the fields of innate immunity, autophagy, and cancer research.[1] As a derivative of BX795, it exhibits a distinct inhibitory profile, primarily targeting key kinases involved in these critical cellular processes.[1][2] This technical guide provides an in-depth overview of the primary kinase targets of MRT67307, presenting quantitative data, detailed experimental methodologies for target validation, and visual representations of the associated signaling pathways.

Core Target Kinases and Inhibitory Potency

MRT67307 is a multi-targeted kinase inhibitor, demonstrating high affinity for several key kinases. Its primary targets include TANK-binding kinase 1 (TBK1), IkB kinase ϵ (IKK ϵ), Unc-51 like autophagy activating kinase 1 (ULK1), and ULK2.[3][4][5] Additionally, it shows inhibitory activity against Salt-Inducible Kinases (SIKs) and Microtubule Affinity Regulating Kinases (MARKs).[6][7][8] The compound notably lacks significant activity against the canonical IKKs, IKK α and IKK β , at concentrations where it potently inhibits its primary targets.[2][3][5]

Quantitative Inhibitory Data



The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of MRT67307 against its principal kinase targets as reported in the literature. These values highlight the compound's potency and selectivity profile.

Target Kinase Family	Specific Kinase	IC50 (nM)	Reference(s)
IKK-related Kinases	TBK1	19	[3][4][5][9]
ΙΚΚε	160	[3][4][5][9]	
Autophagy Kinases	ULK1	45	[3][4][5]
ULK2	38	[3][4][5]	
SIK Family	SIK1	250	[6][7][8]
SIK2	67	[6][7][8]	
SIK3	430	[6][7][8]	_
MARK Family	MARK1	27	[6][7][8]
MARK2	52	[6][7][8]	
MARK3	36	[2]	
MARK4	41	[2]	
Other	NUAK1	230	[6][7][8]

Signaling Pathways Modulated by MRT67307

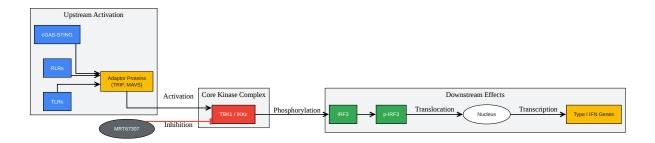
The inhibitory action of MRT67307 on its target kinases allows for the modulation of two major cellular signaling pathways: the innate immune response and autophagy.

Innate Immunity: The TBK1/IKKε Pathway

TBK1 and IKKε are central kinases in the signaling cascades initiated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[2][10] Upon recognition of pathogen-associated molecular patterns (PAMPs), these receptors trigger a signaling cascade that leads to the activation of TBK1 and IKKε. These kinases then



phosphorylate and activate the transcription factor IRF3, which translocates to the nucleus to induce the expression of type I interferons (IFNs) and other inflammatory cytokines.[2][10] By inhibiting TBK1 and IKKɛ, MRT67307 effectively blocks this crucial step in the innate immune response.[1][10]



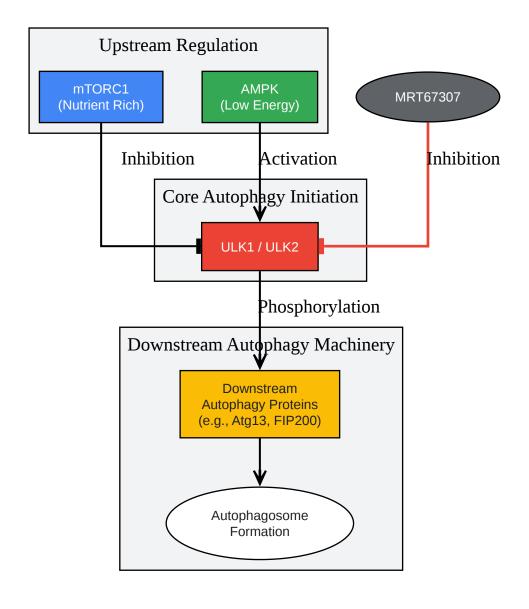
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MRT67307 inhibits the TBK1/IKKs signaling pathway.

Autophagy: The ULK1/ULK2 Pathway

ULK1 and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy, a cellular process for the degradation and recycling of cellular components.[11] [12] The activity of the ULK1/2 complex is tightly regulated by nutrient-sensing kinases. Under nutrient-rich conditions, mTORC1 phosphorylates and inhibits ULK1.[4][13] Conversely, under conditions of low energy, AMP-activated protein kinase (AMPK) phosphorylates and activates ULK1, thereby initiating the autophagic process.[4][13] MRT67307's inhibition of ULK1 and ULK2 blocks the initial steps of autophagy.[1][3]





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MRT67307 inhibits the ULK1/ULK2 autophagy pathway.

Experimental Protocols

The determination of the inhibitory activity of MRT67307 against its target kinases involves various biochemical and cellular assays. Below are generalized protocols based on commonly cited methodologies.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (e.g., for TBK1, IKKε, ULK1/2)



This method directly measures the catalytic activity of the kinase by quantifying the incorporation of radiolabeled phosphate from [y-32P]ATP onto a substrate.

· Reagents:

- Recombinant active kinase (e.g., TBK1, ULK1)
- Kinase-specific substrate (e.g., myelin basic protein for TBK1)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl₂, 0.1% 2-mercaptoethanol)
- [y-32P]ATP
- MRT67307 (in DMSO)
- SDS-PAGE loading buffer
- Phosphocellulose paper or SDS-PAGE apparatus

Procedure:

- Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
- Add varying concentrations of MRT67307 or DMSO (vehicle control) to the reaction mixture and incubate for a short period.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Allow the reaction to proceed for a defined time at a specific temperature (e.g., 15 minutes at 30°C).
- Stop the reaction by adding SDS-PAGE loading buffer or by spotting the reaction mixture onto phosphocellulose paper.
- If using SDS-PAGE, separate the proteins by electrophoresis. If using phosphocellulose paper, wash away unincorporated [γ-³²P]ATP.



- Visualize the radiolabeled substrate using autoradiography or quantify the radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition at each concentration of MRT67307 and determine the IC50 value.

2. KINOMEscan™ (Binding Assay)

This is a high-throughput competition binding assay that measures the ability of a compound to displace a ligand from the active site of a kinase.

Principle:

- Kinases are tagged with DNA and incubated with an immobilized ligand that binds to the active site.
- MRT67307 is added and competes with the immobilized ligand for binding to the kinase.
- The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by MRT67307.

General Workflow:

- A panel of DNA-tagged kinases is prepared.
- Each kinase is incubated with the immobilized ligand and a single concentration of MRT67307.
- After incubation, unbound kinase is washed away.
- The amount of bound kinase is quantified by qPCR.
- Results are typically reported as the percentage of kinase remaining bound in the presence of the inhibitor compared to a DMSO control.

Cellular Assays

1. IRF3 Phosphorylation Assay (for TBK1/IKKE activity)

Foundational & Exploratory





This assay measures the ability of MRT67307 to inhibit the phosphorylation of IRF3, a direct downstream substrate of TBK1 and IKKε, in cells.

· Cell Line:

 Macrophages (e.g., bone-marrow-derived macrophages - BMDMs) or other cell lines responsive to TLR ligands.

Procedure:

- Plate cells and allow them to adhere.
- Pre-treat the cells with varying concentrations of MRT67307 or DMSO for a specified time.
- Stimulate the cells with a TLR ligand (e.g., poly(I:C) or LPS) to activate the TBK1/IKKs pathway.
- Lyse the cells and collect the protein extracts.
- Perform Western blotting using antibodies specific for phosphorylated IRF3 (p-IRF3) and total IRF3.
- Quantify the band intensities to determine the effect of MRT67307 on IRF3 phosphorylation.

2. Autophagy Flux Assay (for ULK1/ULK2 activity)

This assay assesses the impact of MRT67307 on the process of autophagy, often by monitoring the conversion of LC3-I to LC3-II.

Cell Line:

• Mouse embryonic fibroblasts (MEFs) or other suitable cell lines.

Procedure:

Culture cells to a suitable confluency.



- Induce autophagy by nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution
 EBSS).
- Treat the cells with MRT67307 or DMSO during the autophagy induction period. A lysosomal inhibitor like bafilomycin A1 can be included to measure autophagic flux.
- Lyse the cells and perform Western blotting for LC3. The conversion of the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a marker of autophagy.
- A blockage of the increase in LC3-II in the presence of a lysosomal inhibitor indicates an inhibition of autophagy initiation.

Workflow for characterizing MRT67307's kinase inhibition.

Conclusion

MRT67307 dihydrochloride is a valuable research tool for the study of innate immunity and autophagy due to its potent inhibition of TBK1, IKKɛ, ULK1, and ULK2. Its well-characterized inhibitory profile, supported by a variety of in vitro and cellular assays, allows for the specific interrogation of the signaling pathways in which these kinases are involved. This guide provides a comprehensive overview of the key targets, their associated pathways, and the experimental methodologies used to validate the activity of MRT67307, serving as a foundational resource for researchers in the field.

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